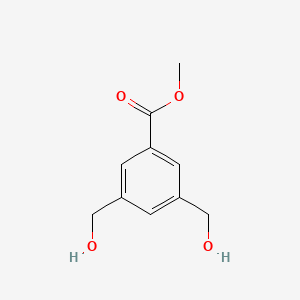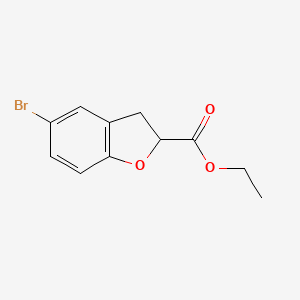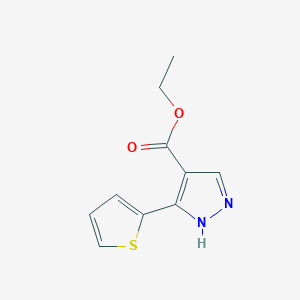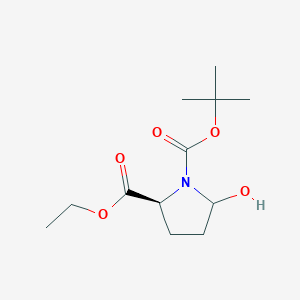![molecular formula C12H21NO4 B3113270 Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclobutane-1-carboxylate CAS No. 1946010-92-9](/img/structure/B3113270.png)
Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclobutane-1-carboxylate
Übersicht
Beschreibung
“Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclobutane-1-carboxylate” is a chemical compound with the CAS Number 1946010-80-5 . It is available for purchase from various suppliers .
Molecular Structure Analysis
The molecular formula of this compound is C12H21NO4 . It contains a cyclobutane ring, which is a four-membered carbon ring, and an amino group that is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is a common protecting group used in organic synthesis.Physical And Chemical Properties Analysis
This compound has a molecular weight of 243.299 . It has a density of 1.1±0.1 g/cm3 and a boiling point of 318.2±31.0 °C at 760 mmHg . Unfortunately, the melting point was not available .Wissenschaftliche Forschungsanwendungen
Diagnostic Applications in Prostate Cancer
Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclobutane-1-carboxylate, through its derivatives like anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid (anti-3-18F-FACBC), has found significant applications in the field of medical diagnostics, particularly in prostate cancer. Anti-3-18F-FACBC PET/CT, a non-invasive metabolic imaging technique, has demonstrated effectiveness in diagnosing prostate carcinoma relapse. Studies have shown an 87% pooled sensitivity and 66% pooled specificity, with a 0.93 area under the receiver-operating characteristic curve on a per-patient basis in detecting prostate carcinoma recurrence (Ren et al., 2016). Another systematic review and meta-analysis reaffirmed the diagnostic performance of 18F-FACBC PET/CT in detecting primary/recurrent prostate cancer, showing pooled sensitivity and specificity of 86.3% and 75.9%, respectively (Laudicella et al., 2019).
Role in Flavor Chemistry
The compound also plays a role in flavor chemistry, particularly through its involvement in the formation of branched aldehydes like 2-methyl propanal and 2- and 3-methyl butanal, which are crucial flavor compounds in various foods. The synthesis and breakdown pathways of these aldehydes from amino acids are influenced by factors such as metabolic conversions, microbial activity, and the composition of the food, which ultimately affect the flavor profiles of both fermented and non-fermented food products (Smit et al., 2009).
Biotechnology and Biomass Conversion
In the realm of biotechnology and biomass conversion, this compound is highlighted for its potential in synthesizing levulinic acid (LEV) from biomass. LEV and its derivatives are pivotal in producing various chemicals and have applications in food, medicine, chemicals, and cosmetics. The unique carbonyl and carboxyl functional groups of LEV facilitate diverse and flexible drug synthesis pathways, presenting opportunities for cost reduction and simplification in drug synthesis steps (Zhang et al., 2021).
Metabolic Engineering for α-Ketoglutarate Production
Further, the compound's relevance extends to metabolic engineering, particularly in enhancing the production of α-ketoglutarate, a key intermediate in the tricarboxylate cycle and amino acid metabolism. Strategies such as fermentation optimization, pathway engineering to enhance carbon flux towards α-ketoglutarate, and manipulation of transport mechanisms are being explored to overcome the challenges in biotechnologically producing α-ketoglutarate at an industrial scale (Guo et al., 2016).
Eigenschaften
IUPAC Name |
methyl 1-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-8-6-12(4,7-8)9(14)16-5/h8H,6-7H2,1-5H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOWAFRNFZDNDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)NC(=O)OC(C)(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201114193 | |
| Record name | Cyclobutanecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-, methyl ester, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201114193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1946010-92-9 | |
| Record name | Cyclobutanecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-, methyl ester, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201114193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[2-(4-Bromo-2-methylphenoxy)ethyl]pyrrolidine](/img/structure/B3113202.png)
![2-(Chloromethyl)-1-methyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B3113214.png)





![Tert-butyl n-{[(2r,4s)-4-fluoropyrrolidin-2-yl]methylcarbamate hcl](/img/structure/B3113256.png)



![(1S,2S)-Rel-2-[4-(oxan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B3113279.png)